molecular formula C10H13NO2 B1588499 4-hydroxy-N-isopropylbenzamide CAS No. 83191-67-7

4-hydroxy-N-isopropylbenzamide

Cat. No.: B1588499
CAS No.: 83191-67-7
M. Wt: 179.22 g/mol
InChI Key: GOCVDDAVCVFQMM-UHFFFAOYSA-N
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Description

4-hydroxy-N-isopropylbenzamide is an organic compound with the molecular formula C10H13NO2. It is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring and an isopropyl group attached to the nitrogen atom of the amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-isopropylbenzamide typically involves the reaction of phenyl para hydroxy benzoate with isopropyl amine. The reaction is carried out by refluxing the mixture overnight, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature and solvent choice, is optimized for industrial production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-isopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides and halides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-N-isopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. It is known to bind to estrogen response elements and activate reporter genes controlled by these elements. This activation induces the expression of specific genes, such as PERM1 in skeletal muscle. Additionally, it modulates transcriptional activation by steroid receptors and transcriptional repression by nuclear hormone receptors .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzamide: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    N-isopropylbenzamide: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4-hydroxy-N-methylbenzamide: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.

Uniqueness

4-hydroxy-N-isopropylbenzamide is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-hydroxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)11-10(13)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCVDDAVCVFQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429301
Record name 4-hydroxy-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83191-67-7
Record name 4-hydroxy-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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